molecular formula C12H9ClFNO B13081925 (3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol

(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol

Cat. No.: B13081925
M. Wt: 237.66 g/mol
InChI Key: JDDCUZBMDZOZOI-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a phenyl group attached to the methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridines as starting materials, which are then subjected to various substitution reactions to introduce the desired substituents . The reaction conditions often include the use of strong bases and specific solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of (3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases such as sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions often involve specific solvents and controlled temperatures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of chloro and fluoro substituents, along with the phenyl group, provides distinct properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

(3-chloro-4-fluoropyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C12H9ClFNO/c13-10-9(14)6-7-15-11(10)12(16)8-4-2-1-3-5-8/h1-7,12,16H

InChI Key

JDDCUZBMDZOZOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CC(=C2Cl)F)O

Origin of Product

United States

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